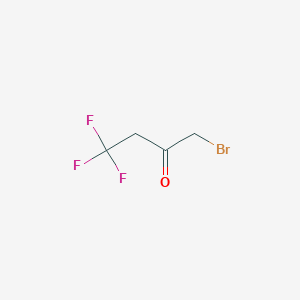

1-Bromo-4,4,4-trifluoro-2-butanone

Description

Contextual Significance in Fluoroorganic Chemistry Research

The importance of 1-Bromo-4,4,4-trifluoro-2-butanone is best understood by examining the roles of its constituent chemical classes: fluorinated ketones and α-haloketones.

Fluorinated ketones are crucial synthetic intermediates in organic and medicinal chemistry. lookchem.com The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties. lookchem.comresearchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance a molecule's metabolic stability and binding affinity to biological targets. researchgate.net

Specifically, trifluoromethyl ketones are a prominent class of fluorinated compounds found in many bioactive molecules. acs.org The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly increases the electrophilicity of the adjacent carbonyl carbon, making these ketones highly reactive towards nucleophiles and strengthening their interactions with enzymes. acs.org This enhanced reactivity makes them valuable for constructing more complex molecules and for applications in drug development. acs.org Fluorinated ketones, particularly α-fluoroketones, serve as effective mimics for α-hydroxy ketones and can act as enzyme inhibitors, which is a key structural motif in medicinal chemistry. lookchem.com Their synthesis is an active area of research, with various methods developed for their preparation, including the oxyfluorination of olefins and the fluorination of β-dicarbonyl compounds. organic-chemistry.org

α-Haloketones are highly versatile building blocks in organic synthesis, a role they have occupied since their discovery. nih.govnih.gov Their utility stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. nih.gov This bifunctional nature allows them to react with a wide array of nucleophiles, leading to the formation of diverse molecular architectures. nih.gov

They are key precursors in the synthesis of numerous heterocyclic compounds, such as thiazoles (from reaction with thioamides) and pyrroles (in the Hantzsch pyrrole (B145914) synthesis). nih.govwikipedia.org α-Haloketones are also central to important name reactions, most notably the Favorskii rearrangement, where they are converted to carboxylic acid derivatives in the presence of a base. wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction, discovered in the late 19th century, remains a powerful tool for carbon-carbon bond formation. numberanalytics.comnumberanalytics.com The reactivity of the halogen in an α-halo ketone is exceptionally high in Sɴ2 displacement reactions, further broadening its synthetic applications. libretexts.org

Historical Perspective on the Development of Related Halogenated and Fluorinated Ketones

The study of halogenated ketones dates back to the late 18th century. nih.gov The fundamental reaction for their synthesis, the α-halogenation of ketones, can be performed under either acidic or basic conditions. wikipedia.org Research into these reactions revealed that under acidic conditions, halogenation occurs at the more substituted α-carbon via an enol intermediate, whereas basic conditions favor halogenation at the less substituted α-carbon through an enolate. libretexts.orgwikipedia.org A landmark discovery in the chemistry of α-haloketones was made by the Russian chemist Alexei Favorskii, who first described the rearrangement of α-haloketones to carboxylic acids in 1894. numberanalytics.com This reaction, now known as the Favorskii rearrangement, became a cornerstone in synthetic organic chemistry for creating complex molecules. numberanalytics.comnumberanalytics.com

The development of fluorinated ketones is more recent, driven largely by the growing importance of organofluorine compounds in medicinal chemistry and materials science. researchgate.net The unique properties imparted by fluorine spurred the development of new synthetic methods to introduce this element selectively. lookchem.com Reagents like Selectfluor® have become widely used for the electrophilic fluorination of ketone precursors. organic-chemistry.orgsapub.org The synthesis of fluorinated ketones can be challenging, but methods such as the dissociation of perfluorinated carboxylic acid esters or the direct fluorination of hydrocarbon esters have been established. google.com The convergence of these two historical streams of research—the versatile reactivity of α-haloketones and the unique properties of fluorinated compounds—provides the context for the utility of hybrid structures like this compound.

Properties

IUPAC Name |

1-bromo-4,4,4-trifluorobutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrF3O/c5-2-3(9)1-4(6,7)8/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTYZDFAHVIMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4,4,4 Trifluoro 2 Butanone

Direct Halogenation Approaches for Butanone Derivatives

A prominent strategy for the synthesis of 1-bromo-4,4,4-trifluoro-2-butanone involves the direct halogenation of 4,4,4-trifluoro-2-butanone. This method hinges on the selective bromination at the carbon atom adjacent to the carbonyl group, known as the alpha-carbon.

The halogenation of ketones at their α-positions is a well-established transformation that can be catalyzed by either acid or base. In acidic conditions, the reaction proceeds through an enol intermediate. libretexts.org The rate of acid-catalyzed halogenation is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org For an unsymmetrical ketone like 4,4,4-trifluoro-2-butanone, the regioselectivity of bromination is crucial. The electron-withdrawing nature of the trifluoromethyl group deactivates the adjacent enol, making the enol form of the brominated product less nucleophilic and thus reducing the likelihood of multiple halogenations. youtube.com The reaction typically involves treating the ketone with a halogen, such as bromine, in an acidic solvent like acetic acid. libretexts.org

The regioselectivity of bromination can be controlled. For instance, in the bromination of 3-methyl-2-butanone, adding bromine in a single portion at a controlled temperature leads to the preferential formation of 1-bromo-3-methyl-2-butanone. orgsyn.org This suggests that kinetic control of the reaction can favor bromination at a specific alpha-carbon.

A variety of reagents and conditions have been developed for the α-bromination of ketones.

Common Brominating Reagents:

Bromine (Br₂): Often used in conjunction with an acid catalyst like hydrobromic acid (HBr) or acetic acid (AcOH). masterorganicchemistry.com

N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine, often used to avoid the handling of liquid bromine. youtube.commasterorganicchemistry.com

Bromodimethylsulfonium bromide (BDMS): An effective and regioselective reagent for the α-monobromination of β-keto esters and 1,3-diketones under mild conditions without the need for a catalyst. acs.org

Sodium Bromide (NaBr) and Sodium Bromate (NaBrO₃): This mixture, in an aqueous acidic medium, provides a safe and efficient alternative to liquid bromine for regioselective alpha-bromination of ketones. rsc.org

Ketone-Based Brominating Agents (KBA): ortho-substituted 2,2,2-tribromoacetophenones have been developed for the asymmetric α-bromination of aldehydes. acs.org

Optimized Conditions: The choice of solvent and temperature is critical for controlling the regioselectivity and preventing side reactions. Anhydrous methanol (B129727) at low temperatures (0-10°C) has been successfully used for the regioselective bromination of certain ketones. orgsyn.org The reaction often involves careful temperature control to prevent the formation of isomeric byproducts. orgsyn.org Following the bromination, a workup procedure involving hydrolysis is sometimes necessary to cleave any ketals that may have formed during the reaction. orgsyn.org

Trifluoromethylation Strategies for Ketone Synthesis

The introduction of a trifluoromethyl (CF₃) group is a key step in synthesizing the precursor, 4,4,4-trifluoro-2-butanone. This can be achieved through various electrophilic and nucleophilic methods, as well as coupling reactions.

Nucleophilic Trifluoromethylation: This is a common approach where a nucleophilic "CF₃⁻" equivalent is reacted with an electrophilic carbonyl compound.

From Fluoroform (HCF₃): A straightforward method involves the use of the potent greenhouse gas fluoroform (HCF₃) in combination with a strong base like potassium hexamethyldisilazide (KHMDS) in a solvent such as triglyme. beilstein-journals.orgbeilstein-journals.orgnih.gov This system effectively generates a nucleophilic trifluoromethyl species that can react with esters to form trifluoromethyl ketones in good yields. beilstein-journals.orgbeilstein-journals.orgnih.gov

From Trifluoromethyl Iodide (CF₃I): A photoinduced reduction of trifluoromethyl iodide by tetrakis(dimethylamino)ethylene (B1198057) (TDAE) generates a trifluoromethyl anion that can add to aldehydes and ketones. organic-chemistry.orgacs.org

Electrophilic Trifluoromethylation: In this strategy, an enolate or enol equivalent of a ketone reacts with an electrophilic "CF₃⁺" source.

Using Hypervalent Iodine Reagents: Silyl (B83357) enol ethers can be trifluoromethylated using electrophilic trifluoromethylating agents like Togni's reagent in the presence of a copper catalyst. acs.org This method is efficient for synthesizing α-trifluoromethyl ketones. acs.org

Using Dibenzothiophenium Salts: 5-Trifluoromethyldibenzothiophenium salts are effective electrophilic trifluoromethylating agents for β-ketoesters and silyl enol ethers. acs.org

The table below summarizes some of the key reagents used in these trifluoromethylation methods.

| Method | Reagent | Substrate | Reference |

| Nucleophilic | Fluoroform (HCF₃) / KHMDS | Esters | beilstein-journals.orgbeilstein-journals.orgnih.gov |

| Nucleophilic | Trifluoromethyl Iodide (CF₃I) / TDAE | Aldehydes, Ketones | organic-chemistry.orgacs.org |

| Electrophilic | Togni's Reagent / CuSCN | Silyl Enol Ethers | acs.org |

| Electrophilic | 5-Trifluoromethyldibenzothiophenium salts | β-Ketoesters, Silyl Enol Ethers | acs.org |

Cross-coupling reactions catalyzed by transition metals, particularly palladium, offer another powerful route to trifluoromethyl ketones.

Palladium-Catalyzed Cross-Coupling: Aryl trifluoroacetates can react with organoboron compounds in the presence of a palladium catalyst to yield trifluoromethyl ketones. researchgate.net Similarly, a palladium-catalyzed reaction of (het)aryl boronic acids with N-phenyl-N-tosyltrifluoroacetamide provides trifluoromethyl ketones in very good yields. organic-chemistry.org

Nickel-Catalyzed Cross-Coupling: A dual nickel/photoredox catalysis system enables the cross-coupling of aldehydes with α-trifluoromethyl alkyl bromides to produce α-trifluoromethyl ketones under mild conditions. acs.org A nickel-catalyzed reductive cross-coupling of acyl chlorides with racemic secondary α-trifluoromethyl bromides also yields chiral α-CF₃ carbonyl compounds. organic-chemistry.org

Butanone Backbone Construction Methodologies

The fundamental four-carbon chain of butanone can be synthesized through various industrial and laboratory-scale methods.

One common industrial method is the oxidation of butane (B89635). pearson.com This process typically involves the controlled oxidation of butane to butanol, which is then further oxidized to butanone. pearson.comyoutube.com

For laboratory-scale synthesis, functionalized butanone derivatives can be prepared through various C-C bond-forming reactions. The enantioselective construction of carbon-heteroatom and carbon-carbon bonds alpha to a ketone can lead to a variety of substituted ketones. researchgate.net Another approach involves the oxidative cleavage of alkenes to yield carbonyl compounds. organic-chemistry.org

In the context of this compound, a plausible strategy would involve the synthesis of 4,4,4-trifluoro-2-butanone first, followed by regioselective bromination as described in section 2.1. The synthesis of 4,4,4-trifluoro-2-butanone itself can be achieved via the trifluoromethylation of a suitable butanone precursor or by building the molecule from smaller fluorinated building blocks. For example, the reaction of ethyl trifluoroacetate (B77799) with methylmagnesium iodide can produce 4,4,4-trifluoro-2-butanone.

Carbonyl Homologation and Chain Elongation

Carbonyl homologation and chain elongation reactions represent a fundamental approach to constructing the butanone backbone. These methods typically involve the extension of a shorter carbon chain containing the trifluoromethyl group. For instance, reactions involving trifluoroacetaldehyde (B10831) ethyl hemiacetal can be used to build the carbon skeleton. A key strategy involves the C–C bond formation between nitroalkanes and trifluoroacetaldehyde ethyl hemiacetal under basic conditions, catalyzed by potassium carbonate, to produce nitro alcohols. nih.gov These intermediates can then be further transformed into the desired butanone structure.

C-C Bond Formation Reactions for the Butanone Skeleton

The construction of the 4,4,4-trifluoro-2-butanone skeleton is a critical step. Various C-C bond-forming reactions are employed to assemble this framework. One notable method is the reaction between nitroalkanes and trifluoroacetaldehyde ethyl hemiacetal, which forms the initial carbon-carbon bond to create a nitro alcohol precursor. nih.gov This precursor can then undergo further transformations to yield the butanone skeleton.

Another approach involves the palladium-catalyzed cross-coupling of aryl trifluoroacetates with organoboron compounds. researchgate.netoup.com This method allows for the synthesis of trifluoromethyl ketones under mild conditions. researchgate.netoup.com The catalytic cycle is proposed to involve the oxidative addition of the ester to a Pd(0) complex, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the aryl trifluoromethyl ketone. oup.com

Catalytic and Asymmetric Synthetic Pathways

Catalytic methods, particularly those employing transition metals and organocatalysts, offer efficient and selective routes to this compound and its derivatives. These pathways are often favored for their ability to control stereochemistry and functional group tolerance.

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Nickel)

Transition metals, especially palladium and nickel, are extensively used to catalyze the formation of fluorinated ketones. researchgate.netacs.orgnih.govnih.gov These catalysts facilitate key bond-forming steps, leading to the desired butanone structure with high efficiency.

Cross-Coupling Reactions (e.g., Negishi, Suzuki-Miyaura with related structures)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Negishi and Suzuki-Miyaura couplings are particularly relevant for synthesizing the precursors to this compound.

The Negishi coupling , which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a versatile method for creating C-C bonds. wikipedia.orgorganic-chemistry.org This reaction can be applied to couple various carbon centers (sp³, sp², and sp) and is tolerant of many functional groups. wikipedia.org For instance, nickel-catalyzed Negishi cross-coupling of bromodifluoroacetamides with arylzinc reagents has been developed to access difluoromethylated aromatic compounds. acs.org Similarly, diaryl ketones can be synthesized via a nickel-catalyzed Negishi acylation of primary amides. nih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used to form biaryl linkages and can be adapted for ketone synthesis. libretexts.orgmdpi.comnih.gov For example, palladium-catalyzed Suzuki-Miyaura coupling of phenyl trifluoroacetate with organoboron compounds provides a route to trifluoromethyl ketones. researchgate.netoup.com The reaction has been successfully used to prepare various fluorinated biphenyl (B1667301) derivatives, highlighting its utility in synthesizing complex fluorinated molecules. mdpi.comresearchgate.net

Other Metal-Mediated Transformations

Beyond traditional cross-coupling reactions, other metal-mediated transformations are instrumental in the synthesis of fluorinated ketones. Palladium-catalyzed C-H fluorination has emerged as a significant method. springernature.com This approach allows for the direct introduction of fluorine into aromatic C-H bonds, a challenging transformation. springernature.com The mechanism is thought to involve a high-valent palladium(IV)-fluoride intermediate. springernature.com Additionally, palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with terminal alkynes has been developed to synthesize fluorinated furan (B31954) derivatives. rsc.org

Nickel catalysis also plays a crucial role. For example, a nickel-catalyzed cross-trimerization of tetrafluoroethylene, ethylene, and aldehydes provides a route to 4,4,5,5-tetrafluoro-1-pentanone derivatives. nih.gov Furthermore, nickel-hydride catalyzed hydroalkylation of fluoroalkenes can produce fluorinated compounds with adjacent chiral centers. nih.gov

Organocatalytic Approaches (e.g., Enantioselective Fluorination/Alkylation of Ketone Enolates)

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of fluorinated ketones. nih.gov These methods often rely on the formation of chiral enamines or iminium ions to control the stereochemical outcome of the reaction.

Enantioselective α-fluorination of ketones can be achieved using chiral primary amine catalysts. princeton.edu This approach overcomes the challenge of low reactivity often observed with ketone substrates in enamine catalysis. princeton.edu The use of cinchona alkaloid-derived primary amines in combination with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) allows for the direct and asymmetric fluorination of various cyclic ketones. princeton.edu

Similarly, enantioselective alkylation of ketone enolates is a powerful strategy for constructing stereogenic centers. wiley-vch.debohrium.comnih.gov While direct catalytic enantioselective alkylation of simple ketones remains a challenge, significant progress has been made with activated substrates or by using pre-formed enolates. nih.gov Palladium-catalyzed enantioselective allylic alkylation of prochiral ketone enolates has been developed to create quaternary carbon stereocenters. wiley-vch.de Organocatalytic methods, employing chiral amines, have also been used for the α-alkylation of ketones using specific alkylating agents. nih.gov These approaches are crucial for accessing chiral building blocks for the synthesis of complex molecules. nih.govwiley-vch.dersc.org

Biocatalytic Transformations (e.g., Reductive Amination of Alpha-Fluoroketones)

The synthesis of chiral amines from prochiral ketones is a pivotal transformation in modern organic chemistry, particularly for the pharmaceutical and agrochemical industries. Biocatalytic reductive amination has emerged as a powerful and sustainable alternative to traditional chemical methods for this purpose. This approach utilizes enzymes, such as imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs), to catalyze the asymmetric conversion of ketones to amines with high enantioselectivity. nih.govresearchgate.netresearchgate.net

For alpha-fluoroketones like this compound, biocatalytic reductive amination offers a direct route to valuable chiral fluorinated and brominated building blocks. The presence of halogen atoms, such as bromine and fluorine, can significantly influence the substrate-enzyme interaction and the reaction's outcome. nih.gov While direct biocatalytic reductive amination studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related fluorinated and halogenated ketones.

The general mechanism involves two key steps: the formation of an imine intermediate between the ketone and an amine donor (such as ammonia (B1221849) or an alkylamine), followed by a stereoselective reduction of the C=N bond, which is catalyzed by the enzyme and fueled by a nicotinamide (B372718) cofactor (NAD(P)H). nih.govresearchgate.net

Key Enzyme Classes for Reductive Amination:

Imine Reductases (IREDs) and Reductive Aminases (RedAms): This class of enzymes is highly promising for the synthesis of chiral secondary and primary amines. researchgate.netresearchgate.net RedAms, a subclass of IREDs, can catalyze both the imine formation and its subsequent reduction. researchgate.net Engineered IREDs have demonstrated remarkable efficiency and selectivity in the synthesis of complex pharmaceutical intermediates. researchgate.netacs.org The use of whole-cell biocatalysts containing overexpressed IREDs simplifies the process by providing intrinsic cofactor regeneration systems, making it more cost-efficient. nih.gov

Amine Dehydrogenases (AmDHs): Native AmDHs have proven effective for the synthesis of short-chain chiral amines from small ketones using ammonia as the amine donor. frontiersin.orgwhiterose.ac.ukyork.ac.ukfrontiersin.org These enzymes can achieve high conversions and enantioselectivities for various substrates. frontiersin.org

Research on the reductive amination of various ketones provides a framework for its potential application to this compound. For instance, studies on different ketones have shown that both conversion rates and stereoselectivity are highly dependent on the specific enzyme and the structure of the ketone-amine pair. nih.gov A systematic screening of a diverse panel of biocatalysts would be the first step in developing a process for the target molecule. acs.org

Table 1: Overview of Biocatalyst Performance in Reductive Amination of Ketones

| Enzyme Type | Substrate Example | Amine Donor | Key Findings | Reference |

| Imine Reductase (IRED) | Various Ketones | Methylamine | Conversion and stereoselectivity are dependent on both the ketone and the specific IRED used. Whole-cell systems are cost-effective. | nih.gov |

| Reductive Aminase (RedAm) | Cyclic Ketone | Methylamine | An engineered RedAm showed a >200-fold improvement over the wild-type, enabling a commercial manufacturing process with 73% isolated yield. | researchgate.net |

| Amine Dehydrogenase (AmDH) | Butan-2-one | Ammonia | High conversions (>99%) and enantioselectivity (93.6% ee) were achieved at preparative scales. | whiterose.ac.ukfrontiersin.org |

| Imine Reductase (IRED) | Racemic Ketone with multiple stereocenters | Allylamine | Structure-guided mutagenesis improved enzyme selectivity for the desired isomer, achieving 45% conversion and 95% ee. | acs.org |

The presence of an alpha-bromo substituent in this compound might present challenges, such as potential dehydrohalogenation side reactions, which has been observed in the isomerization of imines derived from alpha-halogenated ketones. nih.gov However, the precise control offered by enzymatic catalysis can often mitigate such side reactions, leading to clean transformations. acs.org

Green Chemistry Principles and Sustainable Synthesis

The integration of green chemistry principles into the synthesis of fine chemicals like this compound is essential for developing environmentally and economically sustainable processes. Key areas of focus include the use of benign solvents, maximizing atom economy, minimizing waste, and utilizing recyclable catalysts.

Solvent-Free or Aqueous Reaction Conditions

Shifting from volatile organic solvents to greener alternatives like water or eliminating solvents altogether is a core principle of green chemistry.

Aqueous Conditions: Many biocatalytic transformations, including reductive aminations, are performed in aqueous buffer systems. nih.gov This is advantageous as water is non-toxic, non-flammable, and inexpensive. The use of whole-cell biocatalysts in buffered aqueous environments has been successfully demonstrated for amine synthesis. nih.gov For the synthesis of this compound or its derivatives, employing enzymatic methods would inherently favor aqueous reaction media. Some chemical methods also utilize water as a solvent; for instance, the reduction of phenols can be carried out with a Pd/C catalyst in water. researchgate.net

Solvent-Free Conditions: Reactions conducted without a solvent can lead to higher productivity, easier product isolation, and a significant reduction in waste. Heterogeneous catalysts are particularly well-suited for solvent-free conditions. For example, the synthesis of alkenyl nitriles has been achieved with a heterogeneous fluoride (B91410) catalyst under solvent-free conditions, affording products in good to excellent yields. researchgate.net This approach could be explored for steps in the synthesis of this compound.

Catalyst Recycling and Reusability Studies

The ability to recover and reuse a catalyst over multiple cycles is crucial for process sustainability, as it reduces costs and minimizes waste. This is a significant advantage of heterogeneous catalysts over their homogeneous counterparts.

Heterogeneous Catalysts: Solid-supported catalysts can be easily separated from the reaction mixture by simple filtration and reused. Research has demonstrated the successful recycling of various heterogeneous catalysts. For example, a tailor-made, polymer-supported fluoride catalyst (POLITAG-F) was developed for the continuous production of cyanohydrin silyl ethers and could be reused effectively. researchgate.netacs.org Similarly, a Pd/C catalyst used for reduction reactions in water was shown to be efficiently recovered and reused. researchgate.net

Biocatalysts (Enzymes): While often used as "free" enzymes in solution, biocatalysts can also be immobilized on solid supports. Immobilization facilitates their separation from the reaction medium and enhances their stability, allowing for repeated use. This strategy combines the high selectivity of enzymes with the practical advantages of heterogeneous catalysis.

The development of synthetic routes for this compound should prioritize the use of catalysts that can be recycled, whether they are heterogeneous chemical catalysts for fluorination or bromination steps, or immobilized enzymes for stereoselective transformations.

Reactivity and Mechanistic Investigations of 1 Bromo 4,4,4 Trifluoro 2 Butanone

Nucleophilic Addition Reactions at the Carbonyl Group

Nucleophilic addition to the carbonyl group is a characteristic reaction of ketones. In 1-bromo-4,4,4-trifluoro-2-butanone, the rate of this reaction is expected to be enhanced due to the inductive effect of the adjacent trifluoromethyl and bromo substituents.

The reduction of the carbonyl group in this compound can be achieved using various reducing agents to yield the corresponding alcohol, 1-bromo-4,4,4-trifluoro-2-butanol. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH4) are effective for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the alcohol.

The general mechanism involves the transfer of a hydride from the reducing agent to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is then protonated by a protic solvent, typically the alcohol used to dissolve the reagents.

Table 1: Illustrative Conditions for Carbonyl Reduction

| Reducing Agent | Solvent | Typical Temperature | Expected Product |

| Sodium Borohydride (NaBH4) | Methanol (B129727) or Ethanol | 0 °C to room temperature | 1-Bromo-4,4,4-trifluoro-2-butanol |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF | 0 °C to room temperature | 1-Bromo-4,4,4-trifluoro-2-butanol |

Note: While LiAlH4 is a more powerful reducing agent, NaBH4 is generally preferred for its milder nature and greater selectivity for aldehydes and ketones.

Grignard reagents (RMgX) are potent nucleophiles that readily add to the carbonyl carbon of ketones to form tertiary alcohols after an acidic workup. libretexts.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), is expected to yield 1-bromo-2-methyl-4,4,4-trifluoro-2-butanol.

The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon. libretexts.org This forms a magnesium alkoxide intermediate, which is then protonated in a subsequent step with a dilute acid to give the tertiary alcohol. libretexts.org It is crucial to perform the reaction under anhydrous conditions as Grignard reagents are highly reactive towards water. libretexts.org

Table 2: Examples of Grignard Reactions with Ketones

| Ketone | Grignard Reagent | Solvent | Product (after acidic workup) |

| Acetone | Methylmagnesium bromide | Diethyl ether | 2-Methyl-2-propanol |

| 2-Butanone (B6335102) | Ethylmagnesium bromide | Diethyl ether | 3-Methyl-3-pentanol |

| Propiophenone | Methylmagnesium bromide | Diethyl ether | 2-Phenyl-2-butanol libretexts.org |

These examples with structurally similar ketones illustrate the expected outcome for the reaction with this compound.

The addition of hydrogen cyanide (HCN) to a ketone results in the formation of a cyanohydrin. This reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile. For this compound, the product would be 2-(bromomethyl)-2-hydroxy-3,3,3-trifluoropropanenitrile. The strong electron-withdrawing groups in the ketone are expected to favor the formation of the cyanohydrin.

The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide by undissociated HCN or another proton source. Cyanohydrins are versatile intermediates that can be hydrolyzed to α-hydroxy carboxylic acids or reduced to β-amino alcohols.

Alpha-Carbon Reactivity and Enolate Chemistry

The presence of protons on the carbon atom adjacent (alpha) to the carbonyl group allows for the formation of enolates under basic conditions. masterorganicchemistry.com The enolate of this compound is stabilized by the electron-withdrawing effects of both the carbonyl group and the trifluoromethyl group, although the presence of the bromine atom at the other alpha-position introduces complexity.

Enolates are excellent nucleophiles and can participate in alkylation and acylation reactions. masterorganicchemistry.com Deprotonation of this compound would likely occur at the carbon bearing the bromine atom, leading to an enolate. However, subsequent alkylation at this position is not straightforward due to the presence of the bromine leaving group. Instead, reactions with nucleophiles can lead to substitution of the bromine.

More controlled enolate formation can be achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This would selectively deprotonate the methyl group, forming a different enolate. This enolate could then be reacted with an alkyl halide (alkylation) or an acyl halide (acylation) to introduce a new substituent at the C3 position.

Enolates can react with other carbonyl compounds in condensation reactions to form new carbon-carbon bonds.

The Aldol condensation involves the reaction of an enolate with an aldehyde or ketone. leah4sci.com The enolate of this compound, formed by deprotonation of the methyl group, could potentially react with an aldehyde like benzaldehyde. This would result in the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.

The Knoevenagel condensation is a related reaction where a ketone reacts with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base. sigmaaldrich.comwikipedia.org For example, this compound could react with diethyl malonate. The reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration typically occurs to yield a stable, conjugated product. sigmaaldrich.com

Table 3: Overview of Condensation Reactions

| Reaction | Reactants | Catalyst | Intermediate | Final Product |

| Aldol Condensation | This compound (enolate) + Aldehyde/Ketone | Base (e.g., NaOH, LDA) | β-Hydroxy ketone | α,β-Unsaturated ketone |

| Knoevenagel Condensation | This compound + Active Methylene Compound | Weak Base (e.g., piperidine) | Knoevenagel adduct | Conjugated alkene |

Asymmetric Alpha-Alkylation of Fluorinated Enolates

The asymmetric α-alkylation of carbonyl compounds is a cornerstone of organic synthesis for creating chiral molecules. In the case of this compound, the generation of its enolate followed by alkylation presents an opportunity for introducing a new stereocenter. However, controlling the stereochemical outcome is a significant challenge. nih.gov

Strategies to achieve asymmetric alkylation often rely on the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the approach of the incoming electrophile. researchgate.net For instance, a ketone can be derivatized with a chiral amine to form a chiral enamine or imine. Subsequent deprotonation and alkylation occur with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary can then be cleaved to yield the α-alkylated chiral ketone. One such strategy involves the use of camphor-derived auxiliaries, which can effectively block one face of the enolate, leading to a highly selective alkylation. nih.gov

Another powerful approach is the use of catalytic methods, such as phase-transfer catalysis or transition-metal catalysis. researchgate.net In phase-transfer catalysis, a chiral catalyst transports the enolate between an aqueous and an organic phase, creating a chiral ion pair that influences the stereochemistry of the alkylation. Transition-metal catalysis, often employing complexes with chiral ligands, can also create a chiral environment around the enolate to control the alkylation's stereoselectivity. nih.gov The enantioselective protonation of prochiral enolates represents another sophisticated method for establishing stereodefined α-tertiary esters. researchgate.net

For fluorinated ketones like this compound, the corresponding fluorinated enolates are key intermediates. The catalytic asymmetric aldol-type reaction of fluorinated enolates is a powerful method for synthesizing α-fluorinated β-hydroxy carbonyl compounds, which are valuable chiral building blocks. researchgate.net

Halogen Reactivity and Substitution Reactions

The carbon-bromine bond in this compound is the primary site for substitution and elimination reactions. The reactivity of the bromine atom is significantly enhanced by the adjacent carbonyl group.

The bromine atom alpha to the carbonyl group in this compound is highly susceptible to nucleophilic substitution, primarily proceeding through an SN2 mechanism. It is well-established that α-halo ketones are significantly more reactive towards nucleophiles than their simple halo-alkane counterparts. up.ac.za This enhanced reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of the SN2 reaction. youtube.com

The SN2 reaction involves a single, concerted step where the nucleophile attacks the carbon atom from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.com This leads to an inversion of stereochemistry if the α-carbon is a chiral center. The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Conversely, the SN1 pathway is highly disfavored for α-halo ketones. youtube.com An SN1 reaction would require the formation of a carbocation intermediate at the α-position. This carbocation would be directly adjacent to the electron-withdrawing carbonyl group, which severely destabilizes the positive charge, making its formation energetically prohibitive. youtube.com Therefore, reactions of this compound with nucleophiles proceed almost exclusively through the SN2 mechanism.

| Nucleophile | Solvent | Product | Mechanism |

| Iodide (I⁻) | Acetone | 1-Iodo-4,4,4-trifluoro-2-butanone | SN2 |

| Hydroxide (OH⁻) | Water/THF | 1-Hydroxy-4,4,4-trifluoro-2-butanone | SN2 |

| Alkoxide (RO⁻) | Alcohol | 1-Alkoxy-4,4,4-trifluoro-2-butanone | SN2 |

| Thiolate (RS⁻) | Alcohol/THF | 1-(Alkylthio)-4,4,4-trifluoro-2-butanone | SN2 |

| Azide (N₃⁻) | DMF | 1-Azido-4,4,4-trifluoro-2-butanone | SN2 |

This table represents expected products based on established SN2 reactivity of α-halo ketones.

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone. This reaction typically follows the E2 (bimolecular elimination) mechanism, which competes with the SN2 pathway. The E2 mechanism is a concerted process where the base abstracts a proton from the carbon adjacent to the carbonyl group (the α'-position), while simultaneously the C-Br bond breaks and a double bond forms.

The choice of base is crucial in directing the reaction towards elimination over substitution. Bulky bases, such as potassium tert-butoxide, favor elimination because they are sterically hindered from attacking the carbon atom (as required for SN2) and are more likely to abstract a proton. The acidity of the α'-protons is also a key factor, and their removal initiates the formation of the conjugated enone system.

Radical Reactions and Bond Formation

The carbon-bromine bond in this compound can be cleaved homolytically to generate a radical intermediate. This process is typically initiated by radical initiators like azobisisobutyronitrile (AIBN) upon heating or by photochemical methods. libretexts.orgyoutube.com

A common radical reaction is dehalogenation, which can be achieved using a reagent like tributyltin hydride (Bu₃SnH). libretexts.org The reaction proceeds via a radical chain mechanism:

Initiation: AIBN generates a radical, which then abstracts a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).

Propagation: The tributyltin radical abstracts the bromine atom from this compound to form tributyltin bromide and an α-keto radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to form the reduced product, 4,4,4-trifluoro-2-butanone, and regenerate the tributyltin radical, which continues the chain.

This α-keto radical can also participate in carbon-carbon bond-forming reactions. For example, it can add to alkenes or alkynes, providing a route to more complex molecules. libretexts.org Radical chemistry involving fluorinated compounds is particularly valuable, and methods for the α-trifluoromethylation of ketones often involve radical intermediates. nih.gov

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

Controlling the outcome of reactions involving multifunctional molecules like this compound is a central theme in modern organic synthesis. The presence of two reactive sites—the electrophilic carbonyl carbon and the electrophilic α-carbon bearing the bromine—requires careful selection of reagents and conditions to achieve the desired selectivity.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In reactions with a nucleophile, attack can occur at either the carbonyl carbon or the α-carbon. Strong, "hard" nucleophiles (like Grignard reagents) tend to attack the carbonyl carbon in an addition reaction. In contrast, "soft" nucleophiles (like iodide or thiolate) preferentially attack the α-carbon in an SN2 reaction. The use of specific catalysts or protecting groups can also direct the nucleophile to the desired site.

Regioselectivity: In elimination reactions, the choice of base can determine which proton is removed if there are multiple possibilities, leading to different alkene isomers. For the alkylation of the corresponding enolate, regioselectivity is a concern if an unsymmetrical ketone is used. However, for this compound, enolization typically occurs away from the trifluoromethyl group.

Stereoselectivity: As discussed in the context of asymmetric alkylation (Section 3.2.3), controlling the three-dimensional arrangement of atoms is crucial when creating new stereocenters. The use of chiral auxiliaries, ligands, or catalysts can create a diastereomeric transition state that favors the formation of one stereoisomer over another. nih.gov For example, in the bromo(alkoxylation) of related unsaturated systems, high regio- and stereoselectivity can be achieved, demonstrating that precise control over complex transformations is possible. rsc.org The strategic use of these principles allows chemists to control reaction pathways and selectively synthesize complex target molecules from versatile building blocks like this compound.

Mechanistic Probes and Isolation of Intermediates

Detailed mechanistic studies on the reactions of this compound are crucial for understanding its chemical behavior and for optimizing its use in organic synthesis. While specific studies focusing exclusively on deploying mechanistic probes for this compound are not extensively documented in publicly available literature, the general principles of α-haloketone reactivity suggest logical approaches.

Mechanistic probes, such as radical traps (e.g., TEMPO) or the use of specific solvents, could be employed to investigate the potential for single-electron transfer (SET) pathways in its reactions. For instance, in reactions with nucleophiles, the observation of products derived from radical intermediates would suggest a departure from a purely ionic (S_N2) mechanism.

The isolation of reaction intermediates provides direct evidence for a proposed reaction pathway. In the context of this compound, reactions with various nucleophiles could potentially lead to the formation of transient intermediates. For example, in a Favorskii-type rearrangement, a cyclopropanone (B1606653) intermediate would be formed. While highly unstable, these intermediates can sometimes be trapped or observed spectroscopically at low temperatures. However, specific instances of the isolation of such intermediates from reactions involving this compound are not prominently reported in the literature.

Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation. These reactions are characterized by their high atom economy and procedural simplicity.

The structure of this compound makes it a potentially valuable substrate for such transformations. The presence of both an electrophilic carbonyl center and a reactive C-Br bond allows for sequential reactions with different reagents.

Currently, there is a limited amount of published research specifically detailing the use of this compound in cascade or multicomponent reactions. However, based on its functionality, one can hypothesize its potential participation in such sequences. For example, a multicomponent reaction could be envisioned where a nucleophile initially attacks the carbonyl group, followed by an intramolecular reaction involving the displacement of the bromide ion.

The following table outlines hypothetical examples of how this compound could be utilized in such reactions, based on the known reactivity of α-haloketones.

| Reaction Type | Hypothetical Reactants | Potential Product Class |

| Cascade Reaction | 1. Amine2. Reducing Agent | Substituted trifluoromethylated amino alcohols |

| Multicomponent Reaction | Aldehyde, Amine, and this compound | Complex trifluoromethylated heterocyclic compounds |

It is important to note that the development of specific cascade and multicomponent reactions involving this compound is an area that warrants further investigation to fully exploit its synthetic potential.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For a compound containing hydrogen, carbon, and fluorine, a suite of NMR experiments would be necessary for a complete assignment.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structure Elucidation of Complex Products

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to piece together the molecular skeleton, several two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For 1-Bromo-4,4,4-trifluoro-2-butanone, a COSY spectrum would be expected to show a correlation between the protons of the methylene (B1212753) group (CH₂) adjacent to the bromine and the protons of the other methylene group adjacent to the carbonyl.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to a carbon atom. It is a highly sensitive technique that allows for the direct assignment of which protons are bonded to which carbons. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the brominated methylene group to its corresponding ¹³C signal, and another cross-peak for the methylene group adjacent to the carbonyl.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). This is critical for connecting different parts of a molecule. For instance, the protons on the methylene group next to the bromine would show correlations to the carbon of the adjacent methylene group and potentially to the carbonyl carbon. Similarly, the protons of the methylene group next to the carbonyl would show correlations to the carbonyl carbon, the carbon of the brominated methylene, and the trifluoromethyl carbon.

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

Given the presence of a trifluoromethyl (CF₃) group, ¹⁹F NMR spectroscopy is an indispensable tool. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making it an excellent NMR probe. The chemical shift of the CF₃ group provides information about its electronic environment. Furthermore, coupling between the fluorine nuclei and adjacent protons (³J(H,F)) or carbons (²J(C,F)) would be observable in ¹H and ¹³C NMR spectra respectively, providing further confirmation of the structure. The large chemical shift dispersion in ¹⁹F NMR is particularly useful for studying subtle changes in the molecular environment.

Dynamic NMR Studies for Conformational or Exchange Processes

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of NMR signals. These changes can be analyzed to determine the energy barriers and rates of the dynamic processes. For a flexible molecule like this compound, DNMR could potentially be used to study the rotational dynamics around the C-C single bonds, although significant conformational preferences leading to observable dynamic effects at accessible temperatures might not be expected for this relatively simple structure.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This allows for the determination of the elemental formula of the compound. For this compound (C₄H₄BrF₃O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, thus confirming its molecular formula. The presence of bromine is also readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Fragmentation Pathway Analysis for Structural Insights

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to piece the structure back together. For this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group. This could lead to the loss of the bromomethyl radical (•CH₂Br) or the trifluoroethyl radical (•CH₂CF₃), resulting in characteristic acylium ions.

Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical, followed by further rearrangements or fragmentation of the resulting cation.

Cleavage involving the CF₃ group: The strong C-F bonds make the CF₃ group relatively stable, and its presence is often indicated by a prominent signal at m/z = 69 (CF₃⁺).

By analyzing the masses of the fragment ions, a fragmentation pathway can be proposed, providing strong evidence for the connectivity of the atoms within the molecule.

Tandem Mass Spectrometry (MS/MS) for Complex Molecule Derivatization

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural analysis of complex organic molecules. For compounds like this compound, which may exhibit poor ionization efficiency or produce ambiguous fragments in single-stage mass spectrometry, derivatization is a key strategy to enhance detection and guide fragmentation pathways. mdpi.com

Ketones are frequently derivatized to improve their performance in mass spectrometry. utdallas.edunih.gov Common derivatizing agents for carbonyl groups include hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), and Girard's reagents. nih.govresearchgate.netspectroscopyonline.com The derivatization process converts the neutral carbonyl group into a more easily ionizable moiety, such as a hydrazone. This not only increases the sensitivity of the analysis but can also introduce a specific "tag" that directs the fragmentation process in a predictable manner during MS/MS analysis. mdpi.com

For example, derivatization with Girard's reagent T introduces a quaternary ammonium (B1175870) group, which carries a permanent positive charge. In MS/MS, the resulting derivative often undergoes a characteristic fragmentation pattern, such as the neutral loss of trimethylamine (B31210) (59 Da), which can be monitored in a neutral loss scan to selectively identify all carbonyl-containing compounds in a complex mixture. spectroscopyonline.com

When a derivatized molecule of this compound is subjected to MS/MS, it first undergoes ionization, typically via electrospray ionization (ESI), followed by mass selection of the derivatized molecular ion. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into product ions. The fragmentation pattern provides a veritable fingerprint of the molecule's structure. Major fragmentation pathways for ketones typically involve the cleavage of the carbon-carbon bonds alpha to the carbonyl group. libretexts.orglibretexts.org For this compound, this would involve the cleavage of the C1-C2 bond (loss of the bromomethyl group, •CH2Br) and the C2-C3 bond (loss of the trifluoroethyl group, •CH2CF3). The presence of the highly electronegative trifluoromethyl group and the bromine atom would significantly influence the stability of the resulting fragments and thus the observed fragmentation pattern. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. youtube.com These methods probe the vibrational modes of molecular bonds, which absorb light at characteristic frequencies, providing a detailed signature of the molecule's structure. researchgate.net

The most prominent feature in the infrared spectrum of a ketone is the intense absorption band corresponding to the stretching vibration of the carbonyl (C=O) double bond. utdallas.edu For simple aliphatic ketones, this band typically appears in the region of 1710-1720 cm⁻¹. libretexts.orglibretexts.org However, the precise frequency of the C=O stretch is highly sensitive to the electronic environment of the carbonyl group.

In this compound, the carbonyl group is flanked by two strongly electron-withdrawing substituents: the bromomethyl group (-CH₂Br) and the trifluoromethyl group (-CF₃). The inductive effect (-I) of these halogenated groups withdraws electron density from the carbonyl carbon. This withdrawal of electron density strengthens and shortens the C=O bond, causing it to vibrate at a higher frequency. Therefore, the C=O stretching frequency for this compound is expected to be shifted to a higher wavenumber compared to a simple ketone like 2-butanone (B6335102) (which absorbs at ~1715 cm⁻¹). libretexts.orgbohrium.com The presence of the trifluoromethyl group, in particular, is known to significantly increase the carbonyl stretching frequency in ketones. nih.govnih.gov

| Compound | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Wavenumber for this compound (cm⁻¹) |

|---|---|---|---|

| 2-Butanone | Aliphatic Ketone (C=O) | ~1715 libretexts.org | > 1725 |

| 1,1,1-Trifluoroacetone | Trifluoromethyl Ketone (C=O) | ~1780 |

In addition to the carbonyl stretch, the vibrational spectrum of this compound will display characteristic bands for the carbon-fluorine and carbon-bromine bonds.

The trifluoromethyl group (-CF₃) gives rise to several strong absorption bands. The symmetric and antisymmetric C-F stretching vibrations are particularly intense and are typically found in the 1300 cm⁻¹ to 1100 cm⁻¹ region. cdnsciencepub.com Specifically, the symmetric CF₃ stretching mode is expected around 1290–1235 cm⁻¹, while the antisymmetric mode appears around 1226–1200 cm⁻¹. bjp-bg.com These bands are often some of the strongest in the entire spectrum.

The carbon-bromine (C-Br) stretching vibration occurs at a much lower frequency due to the larger mass of the bromine atom compared to fluorine. The C-Br stretch is typically observed in the 600-500 cm⁻¹ region of the infrared spectrum. libretexts.org Raman spectroscopy can also be a valuable tool for observing these vibrations, particularly for C-Br bonds which may show a strong Raman signal. researchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| Antisymmetric Stretch | C-F (in CF₃) | ~1200 - 1226 bjp-bg.com | IR (Strong) |

| Symmetric Stretch | C-F (in CF₃) | ~1235 - 1290 bjp-bg.com | IR (Strong) |

| Stretch | C-Br | ~500 - 600 libretexts.org | IR, Raman (Strong) |

X-ray Crystallography of Derivatives and Co-crystals

While vibrational spectroscopy and mass spectrometry provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. For a molecule like this compound, which is a liquid at room temperature, crystallographic analysis would require the formation of a suitable solid derivative or a co-crystal. mdpi.commdpi.com

X-ray crystallography involves directing X-rays onto a single crystal of a material. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles within the molecule. mdpi.com

For a derivative of this compound, a crystallographic study would confirm the molecular geometry, including the tetrahedral arrangement around the sp³ carbons and the trigonal planar geometry of the carbonyl carbon. It would also reveal the conformational preferences of the molecule, such as the rotational orientation around the C-C single bonds. researchgate.net The formation of co-crystals, where the target molecule crystallizes alongside a "co-former" molecule, is another powerful strategy to obtain a solid form suitable for X-ray diffraction. mdpi.commdpi.com Fluorinated chaperones have been successfully used to crystallize flexible acyclic molecules, providing a potential route for the structural elucidation of derivatives of this butanone. nih.govresearchgate.net

Beyond the structure of a single molecule, X-ray crystallography provides invaluable insight into how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. researchgate.netaps.org

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Research

The utility of CD and ORD spectroscopy in the stereochemical analysis of this compound and its derivatives lies in their sensitivity to the spatial arrangement of atoms and functional groups around the chiral center. The carbonyl group (C=O) in the ketone acts as a chromophore, and its electronic transitions are perturbed by the chiral environment, giving rise to characteristic CD and ORD signals.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. The resulting spectrum is typically plotted as molar ellipticity ([θ]) versus wavelength. A positive or negative peak in a CD spectrum is referred to as a Cotton effect.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum displays the variation of molar rotation ([Φ]) with wavelength. The presence of a Cotton effect in the absorption region of a chromophore leads to a characteristic S-shaped curve in the ORD spectrum, which can be positive or negative.

For α-haloketones, the n → π* electronic transition of the carbonyl group, which is formally forbidden but becomes weakly allowed in a chiral environment, typically appears in the 280-320 nm region of the CD spectrum. The sign and intensity of the Cotton effect associated with this transition are highly dependent on the stereochemistry of the molecule.

Absolute Configuration Determination of Chiral Derivatives

The absolute configuration of chiral α-haloketones, including derivatives of this compound, can often be determined by applying empirical rules that correlate the sign of the Cotton effect with the spatial disposition of the halogen atom relative to the carbonyl group. The most relevant of these is the Axial Haloketone Rule . egyankosh.ac.in

The Axial Haloketone Rule states that for a chiral cyclic ketone in a chair conformation, an axial halogen atom at an adjacent carbon atom makes a significant contribution to the sign of the Cotton effect of the n → π* transition of the carbonyl group. egyankosh.ac.in Specifically:

An axial halogen atom on the right-hand side when viewed from the oxygen atom of the carbonyl group along the C=O bond axis results in a positive Cotton effect.

An axial halogen atom on the left-hand side results in a negative Cotton effect.

While originally developed for cyclic systems, the principles of the axial haloketone rule can be extended to acyclic α-haloketones like this compound by considering the preferred conformations of the molecule in solution.

In the absence of direct experimental data for this compound, a theoretical approach using Time-Dependent Density Functional Theory (TD-DFT) is often employed. This computational method can predict the ECD spectrum for a given absolute configuration. nih.gov By comparing the calculated spectrum with the experimentally obtained spectrum, the absolute configuration can be assigned with a high degree of confidence. mdpi.comresearchgate.net

The table below illustrates the theoretical application of the axial haloketone rule to a hypothetical chiral derivative of this compound in a fixed conformation.

| Substituent Position (Relative to Carbonyl) | Predicted Sign of Cotton Effect |

| Axial Bromine (Right) | Positive |

| Axial Bromine (Left) | Negative |

| Equatorial Bromine | Small or negligible contribution |

It is important to note that the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group can significantly influence the energy and intensity of the electronic transitions of the carbonyl chromophore, potentially leading to deviations from simple empirical rules. Therefore, comparison with closely related, structurally defined analogues is crucial for reliable assignments.

Conformational Analysis of Enantiopure Compounds

For acyclic molecules such as this compound, the observed CD and ORD spectra are a population-weighted average of the spectra of all significantly populated conformers in solution. The molecule can exist in various conformations due to rotation around the C2-C3 single bond. The two primary conformers are often described as cisoid (or syn-periplanar), where the bromine atom and the carbonyl oxygen are eclipsed, and transoid (or anti-periplanar), where they are on opposite sides.

Spectroscopic and computational studies on α-haloketones have generally indicated a preference for the cisoid conformation to minimize steric repulsion between the halogen and the other substituents on the carbonyl carbon. researchgate.net

The magnitude and even the sign of the Cotton effect can vary significantly between different conformers. Therefore, a detailed conformational analysis is a prerequisite for the accurate interpretation of chiroptical data. This typically involves:

Computational Conformational Search: Using molecular mechanics or quantum chemical methods to identify all low-energy conformers.

Energy Calculation: Determining the relative energies of these conformers to estimate their Boltzmann population at a given temperature.

Individual Spectra Calculation: Calculating the CD and ORD spectra for each significant conformer using TD-DFT.

Weighted Averaging: Averaging the calculated spectra based on the Boltzmann populations of the conformers.

The resulting theoretical spectrum can then be compared with the experimental spectrum to validate the conformational model and the absolute configuration.

The following table outlines the key parameters considered in the conformational analysis and their impact on the chiroptical properties of an enantiopure sample of this compound.

| Parameter | Description | Impact on Chiroptical Spectra |

| Dihedral Angle (Br-C3-C2=O) | Defines the relative orientation of the bromine atom and the carbonyl group. | Determines the sign and magnitude of the Cotton effect for a given conformer according to the principles of the axial haloketone rule. |

| Conformer Population | The relative abundance of each conformer at equilibrium. | The observed spectrum is a weighted average; a change in population (e.g., with solvent or temperature) can alter the overall spectrum. |

| Solvent Effects | Interaction of the molecule with solvent molecules. | Can influence conformer populations and the energy of electronic transitions, leading to shifts in the position and intensity of CD bands. |

Due to the conformational flexibility, the interpretation of chiroptical spectra for acyclic compounds like this compound is more complex than for rigid cyclic systems. However, this complexity also provides an opportunity to gain detailed insights into the dynamic conformational behavior of the molecule in solution.

Computational and Theoretical Studies of 1 Bromo 4,4,4 Trifluoro 2 Butanone and Its Transformations

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations, known as conformers.

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. For 1-bromo-4,4,4-trifluoro-2-butanone, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of the electronegative bromine and trifluoromethyl groups, along with the carbonyl group, creates a complex energetic landscape with multiple possible conformers.

Computational methods like Density Functional Theory (DFT) are commonly employed for such calculations. These methods can predict the relative energies of different conformers, providing a picture of the energetic landscape. For α-haloketones, it has been shown that the conformational preferences are governed by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation.

Table 1: Representative Calculated Structural Parameters for α-Haloketones This table presents typical bond lengths and angles for α-haloketones based on computational studies of analogous compounds. Specific values for this compound would require dedicated calculations.

| Parameter | Typical Calculated Value |

| C=O Bond Length | ~1.20 - 1.22 Å |

| C-C Bond Length | ~1.50 - 1.54 Å |

| C-Br Bond Length | ~1.92 - 1.98 Å |

| C-F Bond Length | ~1.34 - 1.36 Å |

| O=C-C Angle | ~118° - 122° |

| C-C-Br Angle | ~110° - 114° |

| F-C-F Angle | ~106° - 108° |

Rotation around the C-C single bonds in this compound gives rise to different conformational isomers. Of particular interest is the rotation around the Cα-C(O) bond, which determines the relative orientation of the bromine atom and the carbonyl oxygen. Studies on similar α-haloketones have shown the existence of cis (or eclipsed) and gauche conformers. In the cis conformer, the halogen and oxygen atoms are in the same plane and on the same side of the C-C bond, while in the gauche conformer, they are staggered.

The relative stability of these conformers is influenced by a combination of dipole-dipole interactions and steric repulsion. Computational calculations can quantify the energy differences between these conformers and the energy barriers to rotation between them. For many α-haloketones, the cis or a nearly eclipsed conformation is surprisingly stable, a phenomenon that has been attributed to favorable electrostatic interactions between the partially positively charged carbon of the carbonyl group and the partially negatively charged halogen.

Table 2: Illustrative Rotational Barriers for Related Halogenated Alkanes This table provides examples of rotational barriers for similar halogenated molecules to illustrate the magnitude of these energetic hurdles. The specific barriers for this compound would depend on its unique electronic and steric factors.

| Molecule | Rotational Barrier (kcal/mol) |

| 1,2-dichloroethane | ~3.2 - 4.3 |

| 1,2-dibromoethane | ~4.5 - 5.0 |

| 1,1,1-trifluoroethane | ~3.3 |

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity. Computational methods provide a detailed picture of the electronic structure, helping to predict how and where a molecule will react.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

For this compound, the HOMO would likely be localized on the bromine atom and the oxygen of the carbonyl group, indicating that these are the primary sites for nucleophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbon and the α-carbon bearing the bromine atom, making these the most electrophilic sites susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is also a crucial indicator of a molecule's kinetic stability; a smaller gap generally implies higher reactivity.

The distribution of electron density in a molecule can be quantified through computational methods, providing insights into its polarity and electrostatic potential. An electrostatic potential map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

In this compound, the electrostatic potential map would be expected to show a negative potential around the carbonyl oxygen and the fluorine atoms, reflecting their high electronegativity. A positive potential would be anticipated around the carbonyl carbon and the hydrogen atoms. The α-carbon attached to the bromine would also exhibit a degree of positive potential due to the inductive electron-withdrawing effects of both the carbonyl group and the bromine atom, enhancing its susceptibility to nucleophilic attack.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for mapping out the step-by-step pathways of chemical reactions, known as reaction mechanisms. This involves identifying transition states—the highest energy points along a reaction coordinate—and intermediates.

For this compound, a key transformation of interest is the Favorskii rearrangement, a characteristic reaction of α-halo ketones in the presence of a base. wikipedia.orgorganic-chemistry.orgresearchgate.net The mechanism is believed to proceed through the formation of an enolate, followed by intramolecular cyclization to a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. wikipedia.org

Computational studies can model this entire process, calculating the activation energies for each step and the relative stabilities of the intermediates. Such calculations would help to determine the rate-determining step and predict the stereochemical outcome of the reaction. For instance, in the case of this compound, computational modeling could elucidate the preferred site of initial deprotonation and the facial selectivity of the subsequent cyclization.

Furthermore, computational methods can be used to explore other potential reaction pathways, such as simple nucleophilic substitution at the α-carbon or reactions involving the trifluoromethyl group. This allows for a more complete understanding of the chemical behavior of this highly functionalized molecule.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The study of chemical reactions at a computational level heavily relies on identifying the transition state (TS), which represents the highest energy point along the reaction pathway. For transformations involving this compound, such as nucleophilic substitution or enolate formation, localizing the precise geometry of the transition state is a critical first step. This is typically achieved using quantum chemical methods like Density Functional Theory (DFT), which optimize the molecular structure to find a first-order saddle point on the potential energy surface.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the reaction pathway from the transition state downhill to both the reactants and the products. This analysis confirms that the identified transition state correctly connects the desired reactants and products, providing a detailed picture of the geometric changes the molecule undergoes during the transformation. While specific IRC analyses for reactions of this compound are not extensively documented in publicly available literature, this standard computational technique is fundamental for validating any proposed reaction mechanism involving the compound.

Prediction of Energy Barriers and Rate Constants

Following the localization of the transition state, computational methods can be used to calculate the energy barrier (activation energy) of a reaction. This is determined by the energy difference between the reactants and the transition state. A higher energy barrier corresponds to a slower reaction rate.

Theoretical kinetics can further leverage this information to predict reaction rate constants, often using Transition State Theory (TST). The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For instance, kinetic studies on the reactions of other fluorinated aromatic compounds, like 2,4,6-trinitrofluorobenzene with alcohols, have demonstrated how computational models can elucidate reaction mechanisms and the factors influencing reaction rates. rsc.org Such studies for this compound would provide valuable data on its reactivity profile.

Solvent Effects Modeling in Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. umn.edu Computational models can account for these solvent effects in two primary ways: explicit and implicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects on the energies of reactants, products, and transition states.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can capture specific interactions like hydrogen bonding between the solute and solvent molecules, which can be crucial for accurately describing the reaction mechanism.

For example, studies on the hydrogenation of 2-butanone (B6335102) have shown that a combination of experimental data and molecular simulation can unravel complex solvent effects on reaction rates. umn.edu Similar modeling for this compound would be essential to predict its behavior in different reaction media.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of new compounds and the interpretation of experimental spectra.

Computational NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of a molecule. chegg.comlibretexts.org This is typically done by calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). docbrown.info

While experimental spectra for this compound are not widely published, theoretical chemical shifts can be predicted. The electronegative trifluoromethyl group and the bromine atom are expected to have significant effects on the chemical shifts of adjacent carbons and protons. Below is a table of predicted ¹³C and ¹H NMR chemical shifts based on computational analysis and comparison with similar structures.

Predicted NMR Data for this compound

This table is a theoretical prediction and may differ from experimental values.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|